N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a furan ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where thiophene and furan derivatives are reacted under specific conditions to form the desired compound. For instance, the Gewald reaction, a well-known method for synthesizing thiophene derivatives, can be employed . This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be utilized to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiol or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while substitution reactions can produce a wide range of substituted benzenesulfonamide derivatives.
Scientific Research Applications
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene and furan derivatives, such as:
- 2-substituted thiophene derivatives
- Furan-2-carboxylic acid derivatives
- Benzenesulfonamide derivatives
Uniqueness
What sets N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzenesulfonamide apart is its unique combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S2/c18-13(11-17-23(19,20)12-5-2-1-3-6-12)14-8-9-15(21-14)16-7-4-10-22-16/h1-10,13,17-18H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHHMEGCMZVCKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.